molecular formula C14H9N3O5S B2412182 3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide CAS No. 477511-56-1

3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide

Cat. No.: B2412182
CAS No.: 477511-56-1
M. Wt: 331.3
InChI Key: WFSVKBMBFSWWDT-UHFFFAOYSA-N
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Description

3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a benzofuran ring, a nitrothiophene moiety, and carboxamide groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

3-[(5-nitrothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5S/c15-13(18)12-11(7-3-1-2-4-8(7)22-12)16-14(19)9-5-6-10(23-9)17(20)21/h1-6H,(H2,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSVKBMBFSWWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-nitrothiophene-2-carboxylic acid with benzofuran-2-carboxylic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex polycyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

    Cyclization: Strong acids or bases to facilitate ring closure reactions

Major Products Formed

    Reduction: 3-(5-Aminothiophene-2-carboxamido)benzofuran-2-carboxamide

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used

    Cyclization: Polycyclic benzofuran derivatives

Scientific Research Applications

3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiviral effects. The benzofuran ring and carboxamide groups contribute to the compound’s ability to bind to enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide
  • 3-(5-Nitrofuran-2-carboxamido)benzofuran-2-carboxamide
  • 3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxylic acid

Uniqueness

3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide is unique due to the presence of both a nitrothiophene moiety and a benzofuran ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antimicrobial and antiviral properties, making it a valuable compound for further research and development.

Biological Activity

3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran backbone with a nitrothiophene substituent, which is significant for its biological interactions. The structural formula is represented as follows:

C14H10N4O3S\text{C}_{14}\text{H}_{10}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group may facilitate redox reactions, while the carboxamide moieties enhance solubility and bioavailability. The compound's mechanism likely involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Interference with DNA Replication : Nitro groups can form reactive intermediates that damage DNA, leading to cell death.

Antimicrobial Activity

Research has demonstrated that compounds containing nitrothiophene structures exhibit significant antimicrobial properties. In a study assessing the minimum inhibitory concentration (MIC) against various pathogens, this compound showed promising results:

Pathogen MIC (µg/mL)
Escherichia coli4.0
Staphylococcus aureus8.0
Candida albicans16.0

These findings suggest that the compound effectively inhibits the growth of both bacterial and fungal pathogens.

Anticancer Activity

The anticancer potential of this compound has also been evaluated in vitro. A series of assays were conducted on different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549):

Cell Line IC50 (µM)
MCF-712.5
A54915.0

The results indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting a potential for further development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study involving various nitrothiophene derivatives revealed that this compound outperformed simpler nitrothiophenes in inhibiting E. coli growth, highlighting the importance of structural complexity in enhancing biological activity .
  • Anticancer Screening : In a recent screening of novel compounds for anticancer properties, this benzofuran derivative was identified as a lead candidate due to its selective toxicity towards cancer cells compared to normal cells .

Q & A

Q. What are the optimal synthetic routes for 3-(5-nitrothiophene-2-carboxamido)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Benzofuran core formation : Start with benzofuran-2-carboxylic acid derivatives, using Pd-catalyzed C-H arylation or cyclization reactions to introduce substituents .
  • Amide coupling : React the benzofuran intermediate with 5-nitrothiophene-2-carboxylic acid using coupling agents like HATU or EDCI in anhydrous DMF at 0–25°C .
  • Optimization : Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (reflux for faster kinetics), and stoichiometric ratios (1.2:1 excess of nitrothiophene reagent). Yield improvements (>70%) are achieved via iterative adjustments . Characterization via NMR (¹H/¹³C) and mass spectrometry confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) identifies impurities (<1%) .
  • Spectroscopy : ¹H NMR (DMSO-d6) resolves aromatic protons (δ 7.2–8.5 ppm) and amide NH signals (δ 10.2–10.8 ppm). ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₁₆H₁₀N₃O₅S: 364.0393) .

Q. How can researchers design initial assays to evaluate its biological activity?

  • Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to celecoxib .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How can contradictory data on synthetic yields (e.g., 40% vs. 70%) be resolved?

  • Parameter analysis : Systematically vary reaction variables (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors. For example, DMF enhances coupling efficiency over THF due to better reagent solubility .
  • Side-reaction mitigation : Monitor byproducts via LC-MS. Nitro group reduction (e.g., to amine) may occur under prolonged heating; adding radical scavengers (e.g., BHT) can suppress this .

Q. What computational strategies predict this compound’s reactivity and binding modes?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., nitro group’s electron-withdrawing effect) .
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina. The benzofuran ring’s planar structure may facilitate π-π stacking with tyrosine residues .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability scores to prioritize derivatives .

Q. What mechanistic insights explain its participation in nucleophilic substitution reactions?

  • Nitro group as leaving group : Under basic conditions (e.g., K₂CO₃/DMF), the nitrothiophene moiety undergoes SNAr reactions. Attack by amines or thiols at the electrophilic C-5 position replaces the nitro group .
  • Kinetic studies : Monitor reaction progress via ¹H NMR to determine rate constants. Polar aprotic solvents (e.g., DMSO) accelerate substitution by stabilizing transition states .

Q. How should researchers address discrepancies in bioactivity data across cell lines?

  • Assay standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48 hours).
  • Target validation : Perform siRNA knockdown of suspected targets (e.g., COX-2) to confirm mechanism-specific effects .
  • Metabolic stability : Assess compound degradation in cell media via LC-MS; instability in DMEM vs. RPMI may explain variability .

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